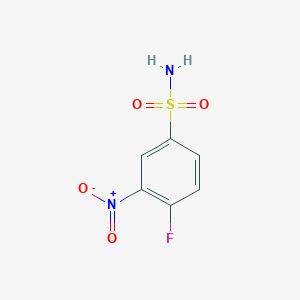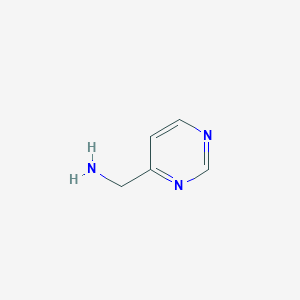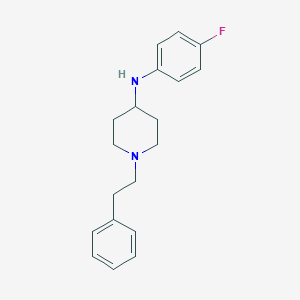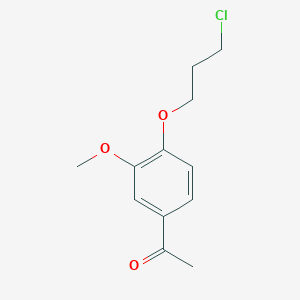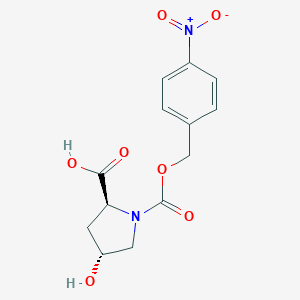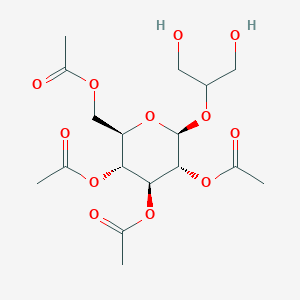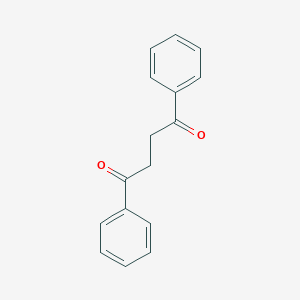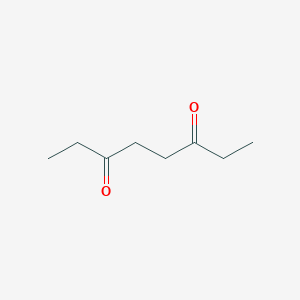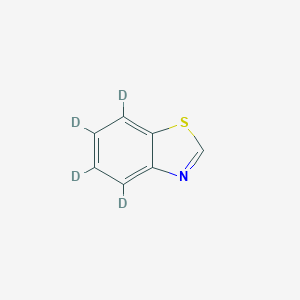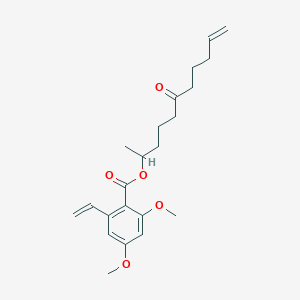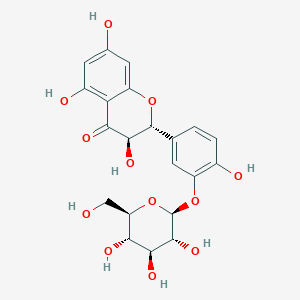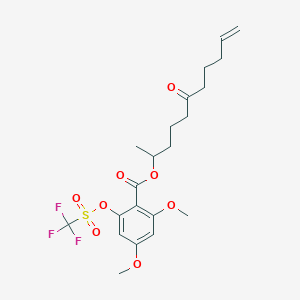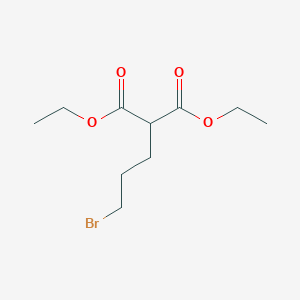
Diethyl 3-bromopropylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-bromopropylmalonate is an organic compound with the molecular formula C10H17BrO4. It is a colorless liquid widely used in organic synthesis due to its versatility as a building block for the preparation of various compounds . This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-bromopropylmalonate can be synthesized through the bromination of diethyl malonate. The process involves the following steps :
Reactants: Diethyl malonate and bromine.
Solvent: Carbon tetrachloride.
Reaction Conditions: The reaction is initiated by adding bromine to diethyl malonate in the presence of carbon tetrachloride. The mixture is refluxed until no more hydrogen bromide is evolved.
Purification: The product is washed with sodium carbonate solution and then distilled under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl 3-propylmalonate.
Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Nucleophilic Substitution: Substituted malonates.
Reduction: Diethyl 3-propylmalonate.
Hydrolysis: 3-bromopropylmalonic acid.
Scientific Research Applications
Diethyl 3-bromopropylmalonate is used in various scientific research applications :
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl 2-bromomalonate: Similar structure but with the bromine atom at a different position, leading to different reactivity.
Diethyl 3-chloropropylmalonate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness
Diethyl 3-bromopropylmalonate is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
diethyl 2-(3-bromopropyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJBYTQAUFEFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480699 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10149-21-0 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
